![molecular formula C19H15NO4S2 B2587866 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate CAS No. 329078-99-1](/img/structure/B2587866.png)
2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate is an organic compound with the molecular formula C19H15NO4S2 This compound features a complex structure that includes a thiophene ring, a nitrobenzyl group, and a sulfanyl-substituted methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Nitrobenzyl Intermediate: The initial step involves nitration of benzyl compounds to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Thioether Formation: The next step involves the reaction of the nitrobenzyl intermediate with 4-methylthiophenol in the presence of a base such as sodium hydride or potassium carbonate to form the sulfanyl-substituted product.
Esterification: Finally, the thiophene carboxylic acid is esterified with the sulfanyl-substituted nitrobenzyl compound using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and esterification steps, which allow for better control over reaction conditions and higher yields.
化学反应分析
Types of Reactions
2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the thiophene carboxylate can be replaced by other nucleophiles under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Sodium hydroxide, hydrochloric acid.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various nucleophile-substituted products.
科学研究应用
2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural features.
作用机制
The mechanism of action of 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
- 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl benzoate
- 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl acetate
- 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl propionate
Uniqueness
Compared to similar compounds, 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specialized applications.
属性
IUPAC Name |
[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S2/c1-13-4-7-16(8-5-13)26-17-9-6-15(20(22)23)11-14(17)12-24-19(21)18-3-2-10-25-18/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSUURPFYCHDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2587784.png)
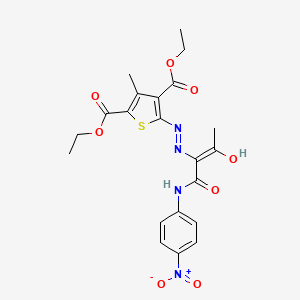
![9-ethyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2587788.png)
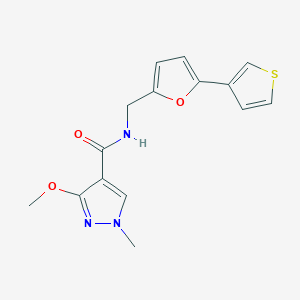
![4-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]methyl}benzonitrile](/img/structure/B2587790.png)
![2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2587791.png)
![(E)-4-(Dimethylamino)-N-(2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)but-2-enamide](/img/structure/B2587793.png)
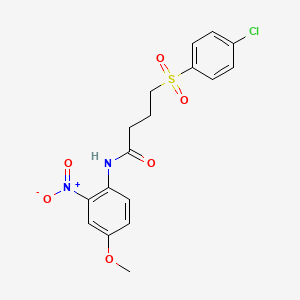

![1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B2587797.png)
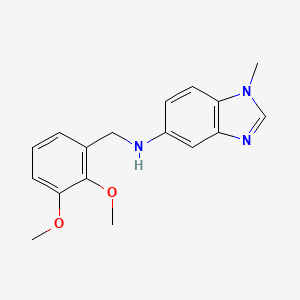
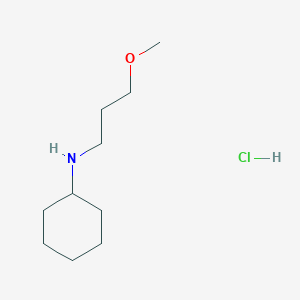
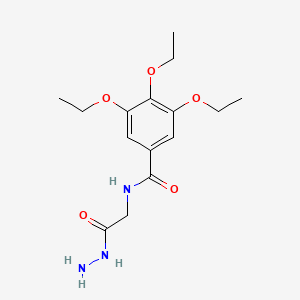
![4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2587804.png)
